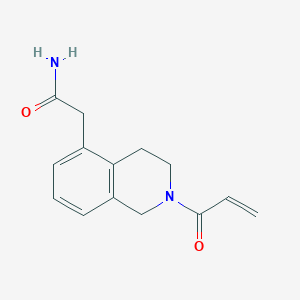
2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole and indole derivatives, which are similar to the compound you mentioned, are known to possess a broad range of chemical and biological properties . They are heterocyclic compounds that are often used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, imidazole was first synthesized from glyoxal and ammonia . Other compounds, such as 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, have been synthesized and evaluated for antimicrobial activity .Molecular Structure Analysis
The molecular structure of similar compounds often contains a heterocyclic ring, such as an imidazole or indole ring . These rings can contain various substituents, which can greatly affect the properties of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific substituents present on the heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wirkmechanismus
The mechanism of action of similar compounds can vary widely, depending on their specific structure and the target they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Given the broad range of biological activities exhibited by similar compounds, there is significant potential for future research in this area . This could include the development of new synthetic routes, the exploration of new biological activities, and the optimization of existing compounds for specific applications.
Eigenschaften
IUPAC Name |
2-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-14(18)16-7-6-12-10(8-13(15)17)4-3-5-11(12)9-16/h2-5H,1,6-9H2,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFEEWDZRDQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC=C2CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)
![1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone](/img/structure/B2365983.png)
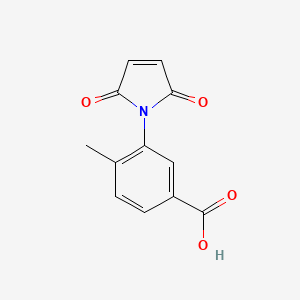
![3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2365986.png)
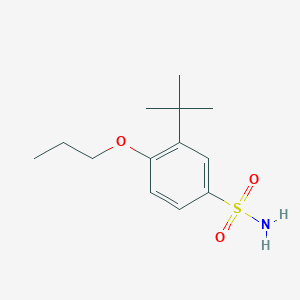
![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2365990.png)
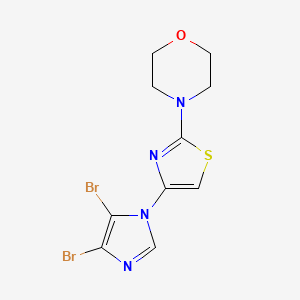
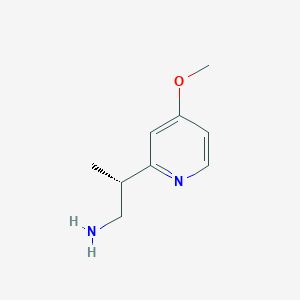
![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)
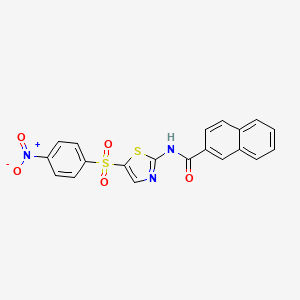
![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)